Pharmacopoeial Identity: rac-trans-Sertraline HCl is Officially Designated as Sertraline EP Impurity A and USP Related Compound A
rac-trans-Sertraline Hydrochloride is formally recognized by the European Pharmacopoeia (EP) as 'Sertraline EP Impurity A' and by the United States Pharmacopeia (USP) as 'Sertraline USP Related Compound A' . This designation is a specific regulatory identifier that distinguishes it from all other sertraline stereoisomers and impurities. As a certified reference material, it is supplied with detailed characterization data compliant with ISO 17034 and ISO/IEC 17025 guidelines, and is traceable to USP primary standard 1612528 . No other sertraline-related compound, including the generic active pharmaceutical ingredient (API) or other stereoisomers like cis-(1S,4S)-sertraline, carries this exact regulatory identity for impurity testing.
| Evidence Dimension | Regulatory Designation and Traceability |
|---|---|
| Target Compound Data | Officially designated as Sertraline EP Impurity A and USP Related Compound A; traceable to USP 1612528 |
| Comparator Or Baseline | Generic Sertraline HCl (active API, (1S,4S)-enantiomer) and other stereoisomers (e.g., cis-(1R,4R)-, trans-(1S,4R)-) |
| Quantified Difference | Target compound is the only form with this specific regulatory identity for impurity reference standards |
| Conditions | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Sertraline Hydrochloride |
Why This Matters
Procurement of this specific compound is mandatory for any laboratory performing EP- or USP-compliant impurity testing, method validation, or stability studies for sertraline drug substances or formulations.
